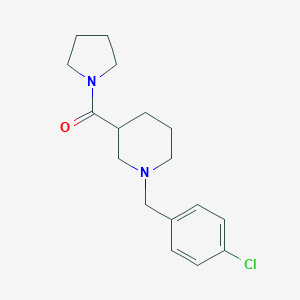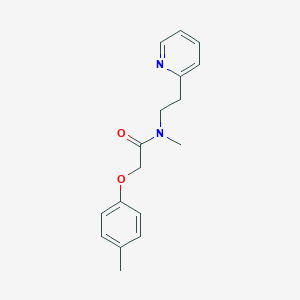
1-(4-Chlorobenzyl)-3-(1-pyrrolidinylcarbonyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chlorobenzyl)-3-(1-pyrrolidinylcarbonyl)piperidine, also known as CPP, is a chemical compound that has been widely used in scientific research for its unique pharmacological properties. CPP is a synthetic compound that belongs to the family of piperidine derivatives and has been studied extensively for its potential therapeutic applications.
Mechanism of Action
1-(4-Chlorobenzyl)-3-(1-pyrrolidinylcarbonyl)piperidine acts as an NMDA receptor antagonist by binding to the receptor and blocking the ion channel that allows the flow of calcium ions into the cell. This leads to a decrease in the excitability of neurons, which can have therapeutic effects in various diseases. 1-(4-Chlorobenzyl)-3-(1-pyrrolidinylcarbonyl)piperidine has also been shown to increase the release of dopamine in the brain, which may contribute to its potential therapeutic effects in addiction and depression.
Biochemical and Physiological Effects
1-(4-Chlorobenzyl)-3-(1-pyrrolidinylcarbonyl)piperidine has been shown to have various biochemical and physiological effects in animal models. It has been shown to decrease the release of glutamate, an excitatory neurotransmitter, in the brain. 1-(4-Chlorobenzyl)-3-(1-pyrrolidinylcarbonyl)piperidine has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons. In addition, 1-(4-Chlorobenzyl)-3-(1-pyrrolidinylcarbonyl)piperidine has been shown to increase the levels of cAMP, a signaling molecule that is involved in various cellular processes.
Advantages and Limitations for Lab Experiments
1-(4-Chlorobenzyl)-3-(1-pyrrolidinylcarbonyl)piperidine has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab, and its purity can be improved by recrystallization. 1-(4-Chlorobenzyl)-3-(1-pyrrolidinylcarbonyl)piperidine has also been extensively studied, and its pharmacological properties are well characterized. However, 1-(4-Chlorobenzyl)-3-(1-pyrrolidinylcarbonyl)piperidine has some limitations for lab experiments. It has been shown to have low solubility in water, which can make it difficult to administer in animal models. In addition, 1-(4-Chlorobenzyl)-3-(1-pyrrolidinylcarbonyl)piperidine has been shown to have a short half-life in the body, which can limit its therapeutic potential.
Future Directions
There are several future directions for research on 1-(4-Chlorobenzyl)-3-(1-pyrrolidinylcarbonyl)piperidine. One potential direction is to investigate its potential therapeutic effects in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another potential direction is to investigate its potential therapeutic effects in addiction and depression. In addition, future research could focus on improving the pharmacokinetic properties of 1-(4-Chlorobenzyl)-3-(1-pyrrolidinylcarbonyl)piperidine, such as its solubility and half-life, to enhance its therapeutic potential.
Conclusion
In conclusion, 1-(4-Chlorobenzyl)-3-(1-pyrrolidinylcarbonyl)piperidine is a synthetic compound that has been extensively studied for its unique pharmacological properties. It has been shown to act as an NMDA receptor antagonist and has potential therapeutic applications in various diseases. 1-(4-Chlorobenzyl)-3-(1-pyrrolidinylcarbonyl)piperidine has several advantages for lab experiments, but also has some limitations. Future research could focus on investigating its potential therapeutic effects in various diseases and improving its pharmacokinetic properties.
Synthesis Methods
The synthesis of 1-(4-Chlorobenzyl)-3-(1-pyrrolidinylcarbonyl)piperidine involves the reaction of 4-chlorobenzyl chloride with piperidine in the presence of a base to form 1-(4-chlorobenzyl)piperidine. This intermediate is then reacted with N-Boc-pyrrolidine in the presence of a coupling agent to form the final product, 1-(4-Chlorobenzyl)-3-(1-pyrrolidinylcarbonyl)piperidine. The purity of 1-(4-Chlorobenzyl)-3-(1-pyrrolidinylcarbonyl)piperidine can be improved by recrystallization from a suitable solvent.
Scientific Research Applications
1-(4-Chlorobenzyl)-3-(1-pyrrolidinylcarbonyl)piperidine has been extensively used in scientific research for its unique pharmacological properties. It has been studied for its potential therapeutic applications in various diseases, including depression, anxiety, and addiction. 1-(4-Chlorobenzyl)-3-(1-pyrrolidinylcarbonyl)piperidine has been shown to act as an NMDA receptor antagonist, which makes it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
Product Name |
1-(4-Chlorobenzyl)-3-(1-pyrrolidinylcarbonyl)piperidine |
|---|---|
Molecular Formula |
C17H23ClN2O |
Molecular Weight |
306.8 g/mol |
IUPAC Name |
[1-[(4-chlorophenyl)methyl]piperidin-3-yl]-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C17H23ClN2O/c18-16-7-5-14(6-8-16)12-19-9-3-4-15(13-19)17(21)20-10-1-2-11-20/h5-8,15H,1-4,9-13H2 |
InChI Key |
HDOKEMNJNUOTOS-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C(=O)C2CCCN(C2)CC3=CC=C(C=C3)Cl |
Canonical SMILES |
C1CCN(C1)C(=O)C2CCCN(C2)CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(4-Ethoxyphenyl)-2-(4-methoxy-6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-5-yl)ethanone](/img/structure/B247246.png)

![1-[(4-Chlorophenoxy)acetyl]-4-(3-methoxybenzyl)piperazine](/img/structure/B247254.png)
methanone](/img/structure/B247255.png)
![1-{[1-(3-Chlorobenzoyl)-3-piperidinyl]carbonyl}-4-phenylpiperazine](/img/structure/B247261.png)
![3-[(4-Benzyl-1-piperidinyl)carbonyl]-1-(phenoxyacetyl)piperidine](/img/structure/B247267.png)
![1-{[1-(4-Fluorobenzoyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B247270.png)
![N-methyl-N-[2-(2-pyridinyl)ethyl]cyclohexanamine](/img/structure/B247272.png)
![N-methyl-N-[2-(pyridin-2-yl)ethyl]biphenyl-4-carboxamide](/img/structure/B247278.png)
![3,5-dimethoxy-N-methyl-N-[2-(2-pyridinyl)ethyl]benzamide](/img/structure/B247280.png)
![N-methyl-N-[2-(2-pyridinyl)ethyl]-1-naphthamide](/img/structure/B247282.png)

![2-(4-methoxyphenoxy)-N-methyl-N-[2-(2-pyridinyl)ethyl]acetamide](/img/structure/B247286.png)
![3-fluoro-N-methyl-N-[2-(pyridin-2-yl)ethyl]benzamide](/img/structure/B247287.png)